Thioacetone

描述

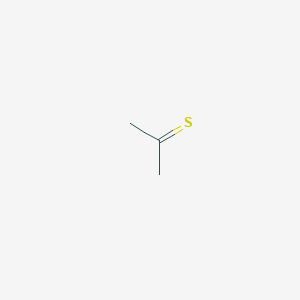

Structure

2D Structure

3D Structure

属性

IUPAC Name |

propane-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6S/c1-3(2)4/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNXQVCPQMQLHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

74.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4756-05-2 | |

| Record name | 2-Propanethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4756-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004756052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Thioacetone molecular structure and bonding

An In-depth Technical Guide to the Molecular Structure and Bonding of Thioacetone

Introduction

This compound ((CH₃)₂CS) is an organosulfur compound and the simplest thioketone, representing the sulfur analog of acetone (B3395972).[1] First synthesized in 1889 by Eugen Baumann and E. Fromm, it is infamous for its extraordinarily potent and unpleasant odor, as well as its inherent instability.[1][2] Unlike the stable and widely used acetone, this compound is a highly reactive molecule that readily polymerizes at temperatures above -20 °C.[2][3] This instability, driven by the nature of the carbon-sulfur double bond, makes its isolation and study challenging, often requiring in situ generation for experimental use.[4]

This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, spectroscopic properties, and synthesis of this compound, intended for researchers, chemists, and professionals in drug development.

Molecular Structure and Geometry

The molecular structure of this compound features a central carbon atom double-bonded to a sulfur atom, with two methyl groups also attached to the central carbon.[5] This arrangement results in a trigonal planar geometry around the sp²-hybridized central carbon atom.[5] Microwave spectroscopy studies have confirmed that the central C-S-C-C skeletal atoms form a rigid planar framework.[4]

Bond Lengths and Angles

The substitution of oxygen with the larger sulfur atom leads to significant differences in bond lengths and angles when compared to acetone. The carbon-sulfur double bond (C=S) is considerably longer than the carbon-oxygen double bond (C=O) in acetone, a direct consequence of sulfur's larger atomic radius.[5] Computational and experimental data have established the key structural parameters.

| Parameter | This compound | Acetone (for comparison) | Source(s) |

| C=S Bond Length | 1.6-1.65 Å | - | [4][5] |

| C=O Bond Length | - | 1.21-1.25 Å | [5] |

| C-C Bond Length | 1.50-1.52 Å | ~1.50-1.52 Å | [5] |

| C-C-S Bond Angle | 120-125° | - | [5] |

| C-C-O Bond Angle | - | ~120-125° | [5] |

| C-C-H Bond Angle | ~109-110° | ~109-110° | [5] |

Bonding and Electronic Structure

The chemical properties and high reactivity of this compound are rooted in the electronic nature of the thiocarbonyl (C=S) group.

The Carbon-Sulfur Double Bond

The C=S double bond is significantly weaker and less polar than the C=O bond in acetone.[5] This is attributed to two main factors:

-

Electronegativity: Oxygen (Pauling scale: 3.44) is more electronegative than sulfur (2.58). Consequently, the C=O bond is more polarized, with a more electrophilic carbon atom, than the C=S bond.[4]

-

Orbital Overlap: The π-bond in the thiocarbonyl group results from the overlap of a carbon 2p orbital and a sulfur 3p orbital. This overlap is less effective than the 2p-2p overlap in a carbonyl group, leading to a weaker π-bond.[5]

The bond dissociation energy for the C=S bond is estimated to be around 170 kJ/mol, which is substantially lower than the approximately 350 kJ/mol for the C=O bond in acetone.[5] This weaker bond is a primary driver for this compound's tendency to polymerize.[5]

Figure 1. Comparison of bonding in acetone and this compound.

Spectroscopic Properties

Spectroscopic analysis is crucial for characterizing the transient this compound monomer, often requiring specialized techniques like matrix isolation to prevent polymerization.[4]

Infrared (IR) Spectroscopy

The vibrational frequencies of this compound are distinct from acetone. The C=S stretching vibration appears at a much lower wavenumber compared to the C=O stretch due to the weaker bond and larger mass of sulfur.[4]

| Vibrational Mode | Wavenumber (cm⁻¹) | Source(s) |

| C=S Stretch | 1050 - 1425 (general range) | [4] |

| C-S Stretch | 580 - 752 (general range) | [4] |

| Reported C-S bands | 1085 and 643 | [3] |

| Geminal Methyl | 2950, 2900, 1440, 1150, 1360, 1375 | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides clear signatures for this compound's structure.

| Nucleus | Chemical Shift (δ) | Description | Source(s) |

| ¹H NMR | ~1.9 ppm | A single peak due to the chemical equivalence of the six methyl protons. | [3] |

| ¹³C NMR | ~252.7 ppm | The thiocarbonyl carbon is significantly deshielded and resonates far downfield. | [4] |

Experimental Protocols: Synthesis and Handling

Due to its high reactivity, this compound is not commercially available and must be prepared in situ immediately before use.[4] The most common method involves the thermal decomposition (cracking) of its stable cyclic trimer, trithis compound.[3]

Protocol 1: Synthesis of Trithis compound

Trithis compound (2,2,4,4,6,6-hexamethyl-1,3,5-trithiane) is the precursor for generating the monomer.

-

Reaction: Acetone is reacted with hydrogen sulfide (B99878) in the presence of a Lewis acid catalyst.

-

Reagents:

-

Procedure:

-

A solution of the Lewis acid catalyst (e.g., ZnCl₂) is prepared in acetone in a reaction vessel equipped for gas inlet and stirring. The vessel should be cooled.

-

Hydrogen sulfide gas is bubbled through the cooled acetone solution with vigorous stirring.[6][7] The reaction is typically conducted between 0°C and 30°C.[4]

-

The reaction is allowed to proceed for several hours (e.g., 5-15 hours).[4] The formation of a white, milky precipitate (trithis compound) is observed.[6]

-

Upon completion, the product can be isolated. This may involve dilution with water and extraction with a solvent like diethyl ether.[6]

-

The solvent is evaporated to yield crude trithis compound, which can be purified further if necessary.

-

Protocol 2: Generation of Monomeric this compound

Monomeric this compound is generated by pyrolysis of the trimer.

-

Reaction: Thermal cracking of trithis compound.

-

Apparatus: A pyrolysis tube packed with an inert material (e.g., glass wool or beads), connected to a vacuum line and a cold trap (e.g., cooled with liquid nitrogen or a dry ice/acetone bath).

-

Procedure:

-

Trithis compound is placed in the pyrolysis apparatus.

-

The system is evacuated to a reduced pressure (typically 5-20 mm Hg).[4]

-

The pyrolysis tube is heated to a high temperature, generally between 500°C and 650°C.[3][4]

-

As the trimer vaporizes and passes through the hot zone, it cracks, breaking down into three molecules of monomeric this compound.

-

The highly reactive monomeric this compound vapor is immediately passed into the cold trap, where it condenses as an orange or brown liquid and is kept at a very low temperature (e.g., -78°C or below) to prevent immediate polymerization.[4]

-

Figure 2. Experimental workflow for the synthesis of this compound.

Reactivity and Polymerization

The primary characteristic of this compound's reactivity is its rapid, spontaneous polymerization at temperatures above -20°C.[3] This process is driven by the thermodynamic favorability of replacing the weak C=S π-bond with stronger C-S σ-bonds.

The polymerization can yield two main products:

-

A linear polymer: A white solid with the repeating unit ···–[C(CH₃)₂–S–]n–···.[3]

-

The cyclic trimer (trithis compound): The same stable precursor used for its generation.[3]

Polymerization is promoted by light and free radicals.[3] This high reactivity necessitates that any chemical transformations using this compound be designed for the in situ trapping of the freshly generated monomer.

Figure 3. Polymerization pathways of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Thioacetone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Thioacetone is an extremely hazardous substance due to its overwhelmingly foul and pervasive odor, which can cause physiological distress.[1][2][3][4][5] It is also highly unstable.[1][3][6][7] All handling of this compound and its precursors should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment and containment measures.[2][8][9][10]

Introduction

This compound ((CH₃)₂CS) is the simplest thioketone and the sulfur analog of acetone (B3395972).[3][6] This seemingly minor substitution of a sulfur atom for an oxygen atom results in dramatically different physical and chemical properties, transforming a stable, common solvent into a highly reactive and notoriously malodorous compound.[1][6] First synthesized in 1889 by Baumann and Fromm, its unforgettable odor caused widespread nausea and fainting in the city of Freiburg.[2][6][11] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and handling considerations, with a focus on data relevant to research and development.

Physical Properties

This compound is an orange to brown liquid that is only stable at low temperatures.[3][6] Its most notable physical property is its extremely potent and unpleasant odor, detectable at very low concentrations.[1][3][5] Unlike its acetone counterpart, it is essentially insoluble in water.[1][7]

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₆S | [3][6][7] |

| Molecular Weight | 74.15 g/mol | [6][7] |

| Appearance | Orange to brown liquid | [3][6] |

| Melting Point | -55 °C | [3][6] |

| Boiling Point | 70 °C | [3][6] |

| Solubility in Water | Essentially insoluble | [1][7] |

Due to its instability, many of the physical properties of monomeric this compound are difficult to measure and are often reported from studies where it is generated in situ and trapped at low temperatures.[11]

Chemical Properties

The chemical behavior of this compound is dominated by the reactivity of the thiocarbonyl (C=S) group and the compound's inherent instability.[7]

Key Chemical Properties:

-

Instability: this compound is unstable above -20 °C.[1][3][6] At ambient temperatures, it readily undergoes polymerization and trimerization.[1][3] This instability is attributed to the weaker C=S double bond compared to the C=O double bond in acetone.[7]

-

Polymerization: In its pure form or in solution, this compound spontaneously polymerizes to form a white solid.[6][11] The polymer consists of repeating -[C(CH₃)₂–S–]- units with a variable molecular weight.[3][6] Polymerization is promoted by free radicals and light.[3]

-

Trimerization: this compound also forms a cyclic trimer, 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane, commonly known as trithis compound.[1][3][5] This trimer is a white, crystalline solid and is significantly more stable than the monomer, although it also possesses a disagreeable odor.[3][5]

Table 2: Properties of Trithis compound (Cyclic Trimer)

| Property | Value | Source |

| Molecular Formula | C₉H₁₈S₃ | [5] |

| Molecular Weight | 222.42 g/mol | [5][12] |

| Appearance | White or colorless solid | [3][6] |

| Melting Point | 24 °C | [3][6] |

| Boiling Point | 107 °C at 10 mmHg | [5][12] |

| Density | 1.0660 to 1.0700 g/mL | [5] |

| Solubility in Water | Insoluble | [12] |

Spectroscopic Data

Spectroscopic analysis of this compound is challenging due to its instability. Data is often obtained on its more stable polymer or by generating the monomer transiently.

Table 3: Spectroscopic Data for Poly(this compound)

| Spectroscopy | Peak(s) | Assignment | Source |

| ¹H NMR | δ ≈ 1.9 ppm | Single peak for the six equivalent protons of the methyl groups | [3][6] |

| Infrared (IR) | 2950, 2900, 1440, 1375, 1360, 1150 cm⁻¹ | Geminal methyl groups | [3][6] |

| Infrared (IR) | 1085, 643 cm⁻¹ | C-S bond | [3][6][11] |

Experimental Protocols

Synthesis of Trithis compound

The most common precursor to this compound is its cyclic trimer, trithis compound.

Methodology:

-

Reaction Setup: A reaction flask is charged with acetone and cooled in an ice bath. A Lewis acid catalyst, such as zinc chloride, is added.[2][4][11][13]

-

Introduction of Hydrogen Sulfide (B99878): Hydrogen sulfide gas is bubbled through the acetone solution with vigorous stirring.[2][4] The reaction is typically carried out at a temperature between 0 °C and 30 °C.[11][13] The reaction time can range from 5 to 15 hours.[11][13]

-

Workup: After the reaction is complete, water is added to dissolve the zinc chloride.[13] The product is then extracted with an organic solvent, such as benzene.[13]

-

Purification: The organic layer is separated, dried, and the solvent is removed by distillation to yield trithis compound.[13]

Caption: Synthesis workflow for trithis compound.

Synthesis of this compound

Monomeric this compound is typically prepared by the thermal cracking of trithis compound.

Methodology:

-

Pyrolysis Setup: Trithis compound is placed in a pyrolysis tube under reduced pressure (5-20 mm Hg).[11]

-

Thermal Cracking: The tube is heated to a high temperature, typically between 500 °C and 650 °C.[11] This causes the trimer to fragment into monomeric this compound.

-

Trapping: The highly reactive this compound monomer is immediately passed through a cold trap, cooled with a cryogenic substance like dry ice or liquid nitrogen (-78 °C or lower), to collect the product and prevent immediate polymerization.[11]

Caption: Experimental workflow for this compound synthesis.

Chemical Structures and Reactions

Caption: Chemical structures and reaction pathways.

Safety and Handling

Due to its extreme odor and reactivity, strict safety protocols are mandatory when working with this compound.

-

Ventilation: All work must be conducted in a high-performance fume hood.

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat are essential.[8][9][10] For handling larger quantities, respiratory protection may be necessary.

-

Containment: Use sealed reaction systems and consider secondary containment.

-

Decontamination: Spills and residual this compound can be neutralized with a strong oxidizing agent like bleach. All glassware and equipment should be thoroughly decontaminated.

-

Waste Disposal: Dispose of all this compound-contaminated waste as hazardous chemical waste in sealed containers.

Conclusion

This compound is a molecule of significant academic interest due to its unique and extreme properties. While its instability and hazardous odor limit its practical applications, understanding its chemistry provides valuable insights into the behavior of thiocarbonyl compounds. The information and protocols provided in this guide are intended to support researchers in the safe and effective study of this remarkable substance.

References

- 1. acs.org [acs.org]

- 2. youtube.com [youtube.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Trithis compound - Wikipedia [en.wikipedia.org]

- 6. This compound (4756-05-2) for sale [vulcanchem.com]

- 7. Buy this compound | 4756-05-2 [smolecule.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. This compound | 4756-05-2 | Benchchem [benchchem.com]

- 12. Trithis compound | C9H18S3 | CID 13233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. CN1413993A - Synthetic method of trithioaceton and its homologous compound - Google Patents [patents.google.com]

The Volatile History and Synthesis of Thioacetone: A Technical Guide

Freiburg, Germany, 1889. A routine chemical synthesis takes an unexpected turn, unleashing an invisible yet potent force that throws the city into disarray. The culprit? Thioacetone, a sulfur-containing organic molecule whose discovery is inextricably linked to its extraordinarily foul and far-reaching odor. This technical guide delves into the history of this compound's synthesis and discovery, providing a detailed look at the experimental protocols for its preparation and a summary of its key properties.

A Pungent Discovery: The First Synthesis of this compound

This compound, the simplest thioketone, was first unintentionally synthesized in 1889 by Eugen Baumann and E. Fromm at the University of Freiburg.[1][2] Their primary objective was the synthesis of its cyclic trimer, trithis compound. The experiment involved the reaction of acetone (B3395972) with hydrogen sulfide (B99878) in the presence of a Lewis acid. However, the distillation of the crude product released a small amount of the monomeric this compound into the atmosphere.

The consequences were immediate and dramatic. The intensely unpleasant odor rapidly spread throughout a significant portion of Freiburg, reportedly causing widespread nausea, vomiting, and even fainting among the populace, leading to a panicked evacuation of the affected areas.[2] This incident indelibly marked this compound in the annals of chemistry as one of the most malodorous substances known. A similar, albeit more contained, incident occurred in 1967 at a research facility in the UK, reaffirming the compound's potent olfactory properties.[2]

Synthesis of this compound: A Two-Step Process

The synthesis of this compound is typically a two-step process. First, its more stable cyclic trimer, trithis compound, is synthesized. The trimer is then subjected to high temperatures to induce "cracking," or pyrolysis, yielding the monomeric this compound. Due to the extreme instability of this compound at room temperature, it must be collected and handled at very low temperatures.

Step 1: Synthesis of Trithis compound

The synthesis of trithis compound involves the acid-catalyzed reaction of acetone with hydrogen sulfide. The following protocol is based on a documented synthetic method.

Experimental Protocol: Synthesis of Trithis compound

Materials:

-

Acetone (600 ml)

-

Anhydrous Zinc Chloride (200 g)

-

Concentrated Hydrochloric Acid

-

Iron Sulfide (FeS)

-

Water

Procedure:

-

In a well-ventilated fume hood, equip a three-necked flask with a dropping funnel and a gas inlet tube.

-

Add 500 grams of crushed iron sulfide to the flask.

-

Slowly add 500 ml of concentrated hydrochloric acid to the dropping funnel and add it dropwise to the iron sulfide over a period of 7 hours to generate a steady stream of hydrogen sulfide gas.

-

In a separate reactor, combine 600 ml of acetone and 200 g of anhydrous zinc chloride powder.

-

Cool the acetone-zinc chloride mixture to below 10 °C with constant stirring.

-

Bubble the generated hydrogen sulfide gas through the cooled acetone solution. Maintain the reaction temperature below 10 °C. The solution will initially turn a reddish color which then fades.

-

After approximately 7 hours of continuous hydrogen sulfide addition, the reaction mixture will become a milky white precipitate.

-

Allow the mixture to stir for an additional hour at room temperature.

-

Transfer the reaction mixture to a separatory funnel and add 600 ml of water to dissolve the zinc chloride.

-

Extract the aqueous layer twice with 150 ml portions of benzene.

-

Wash the combined benzene layers with 150 ml of water.

-

The benzene and any unreacted acetone can be removed by distillation. The crude trithis compound can then be purified by vacuum distillation at 104-110 °C / 1 kPa to yield the final product.

Logical Relationship of Trithis compound Synthesis

References

Thioacetone (CAS Registry Number: 4756-05-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioacetone, with the CAS Registry Number 4756-05-2, is an organosulfur compound and the simplest thioketone, with the chemical formula (CH₃)₂CS.[1] It is the sulfur analog of acetone (B3395972), where the oxygen atom is replaced by a sulfur atom. This substitution, however, results in a molecule with remarkably different properties. This compound is a volatile, orange to brown liquid that is notoriously known for its incredibly potent and unpleasant odor, often cited as one of the worst-smelling substances known.[1][2] Beyond its olfactory notoriety, this compound is a highly reactive and unstable compound, readily polymerizing at temperatures above -20 °C.[1] This technical guide provides an in-depth overview of the chemical properties, synthesis, handling, and polymerization of this compound, tailored for professionals in research and development.

Chemical and Physical Properties

This compound's unique properties are a direct consequence of the carbon-sulfur double bond. The C=S bond is weaker and more polarizable than the C=O bond in acetone, leading to its high reactivity.[2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Registry Number | 4756-05-2 | [2] |

| Molecular Formula | C₃H₆S | [2] |

| Molecular Weight | 74.15 g/mol | [2] |

| Appearance | Orange to brown liquid | [1][2] |

| Melting Point | -55 °C | [1] |

| Boiling Point | 70 °C | [1] |

| Stability | Unstable above -20 °C | [1][2] |

| Odor | Extremely unpleasant, sulfurous, leek-like | [1][2] |

Spectroscopic Data

The characterization of this compound is primarily achieved through spectroscopic methods, which must be conducted at low temperatures to prevent polymerization.

| Spectroscopic Data | Value | Reference(s) |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | δ = 1.9 ppm (singlet) | [1] |

| Infrared (IR) Spectroscopy | C-S bond absorption at 1085 and 643 cm⁻¹; geminal methyl pair absorptions at 2950, 2900, 1440, 1150, 1360, and 1375 cm⁻¹ | [1] |

Experimental Protocols

Due to its instability, this compound is typically prepared in situ for immediate use or generated from its more stable cyclic trimer, trithis compound.

Synthesis of Trithis compound (CAS: 828-26-2)

Trithis compound serves as a stable precursor for the generation of monomeric this compound.[1]

Materials:

-

Acetone

-

Hydrogen sulfide (B99878) (H₂S) gas

-

Anhydrous zinc chloride (ZnCl₂)

-

Water

-

Three-necked round-bottomed flask

-

Gas inlet tube

-

Stirring apparatus

-

Cooling bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a fume hood, equip a three-necked round-bottomed flask with a gas inlet tube, a mechanical stirrer, and a gas outlet.

-

Add 600 mL of acetone and 200 g of anhydrous zinc chloride powder to the flask.[3]

-

Cool the mixture to below 10 °C using a cooling bath while stirring.[3]

-

Bubble hydrogen sulfide gas through the solution, maintaining the temperature below 10 °C.[3] The reaction is typically carried out for 5 to 15 hours.[3]

-

After the reaction is complete, transfer the mixture to a separatory funnel and add 600 mL of water to dissolve the zinc chloride.[3]

-

Extract the aqueous layer twice with 150 mL portions of benzene.[3]

-

Wash the combined benzene layers with 150 mL of water.[3]

-

The benzene can be removed by distillation under normal pressure. The crude trithis compound can then be purified by vacuum distillation at 104-110 °C / 1 kPa to yield the final product.[3]

Generation of this compound via Pyrolysis of Trithis compound

Monomeric this compound is obtained by the thermal cracking of trithis compound.[1][4]

Materials:

-

Trithis compound

-

Quartz tube

-

Tube furnace

-

Vacuum pump

-

Cold trap (e.g., cooled with liquid nitrogen or dry ice/acetone)

Procedure:

-

Set up a pyrolysis apparatus consisting of a quartz tube packed with quartz rings placed inside a tube furnace.

-

Connect one end of the quartz tube to a flask containing trithis compound and the other end to a series of cold traps cooled to -78 °C or lower, followed by a vacuum pump.[4][5]

-

Heat the tube furnace to a temperature between 500-650 °C.[4][5]

-

Gently heat the flask containing trithis compound to allow its vapors to be drawn through the hot quartz tube.

-

The monomeric this compound will be formed in the hot zone and immediately trapped in the cold traps as a red-orange liquid.[5]

-

It is crucial to maintain the low temperature of the traps to prevent immediate polymerization of the collected this compound.

Signaling Pathways and Logical Relationships

The synthesis of this compound is a two-step process starting from acetone. This can be visualized as a straightforward pathway.

Caption: Synthesis pathway of this compound from acetone.

Polymerization of this compound

This compound is highly prone to polymerization, which can occur spontaneously or be initiated.[1]

Spontaneous Polymerization

Above -20 °C, this compound readily polymerizes to form a white solid that is a mixture of a linear polymer with the repeating unit -[C(CH₃)₂-S]- and the cyclic trimer, trithis compound.[1]

Procedure for Spontaneous Polymerization:

-

Allow a sample of freshly prepared, cold this compound to warm to a temperature between -10 to -20 °C.

-

The polymerization will proceed over a period of 20-25 hours, resulting in the formation of a solid polymer.[6]

Initiated Polymerization

The polymerization of this compound can be initiated by free-radical initiators.[6]

Materials:

-

Purified this compound

-

Free-radical initiator (e.g., triethylborane-oxygen redox system)

-

Low-temperature reaction vessel

Procedure:

-

Cool a solution of purified this compound to the desired low temperature (e.g., -78 °C).[6]

-

Introduce a suitable free-radical initiator system. For example, the triethylborane-oxygen redox system has been shown to be effective.[6]

-

The polymerization will proceed rapidly to yield a solid polymer.[6]

Polymer Properties

The properties of poly(this compound) can vary depending on the method of preparation.

| Property | Value | Reference(s) |

| Mean Molecular Weight | 2,000 - 14,000 g/mol | [1] |

| Melting Point | 70 - 125 °C | [1] |

The polymerization process can be visualized as follows:

Caption: Polymerization pathways of this compound.

Safety and Handling

This compound is an extremely hazardous substance due to its intense and noxious odor, which can cause physiological reactions such as nausea and vomiting even at very low concentrations.[2] It is also a skin irritant.[1]

Personal Protective Equipment (PPE):

-

Respiratory Protection: Work must be conducted in a high-efficiency fume hood. A self-contained breathing apparatus (SCBA) may be necessary for handling larger quantities or in case of a spill.[7]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.[7]

-

Eye Protection: Chemical safety goggles or a face shield must be worn.[8]

-

Skin and Body Protection: A lab coat and appropriate protective clothing are necessary to prevent skin contact.[7]

Storage and Disposal:

-

This compound must be stored at or below -20 °C in a tightly sealed container to prevent polymerization and the escape of its odor.[2][7]

-

All waste containing this compound or its trimer must be treated as hazardous waste and disposed of according to institutional and local regulations. Decontamination of glassware and equipment can be performed by rinsing with a solution of bleach.[9][10]

Conclusion

This compound (CAS 4756-05-2) is a fascinating yet challenging molecule for chemical research. Its high reactivity and extreme odor necessitate careful handling and specialized experimental setups. This guide provides a foundational understanding of its properties, synthesis, and polymerization, offering valuable information for researchers and professionals working with this unique organosulfur compound. The detailed protocols and safety information herein are intended to promote safe and effective research practices.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (4756-05-2) for sale [vulcanchem.com]

- 3. CN1413993A - Synthetic method of trithioaceton and its homologous compound - Google Patents [patents.google.com]

- 4. Trithis compound - Wikipedia [en.wikipedia.org]

- 5. Sciencemadness Discussion Board - Synthesis of this compound? - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. sciencemadness.org [sciencemadness.org]

- 7. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. youtube.com [youtube.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Propane-2-thione: A Comprehensive Technical Guide for Researchers

An In-depth Examination of the Synthesis, Properties, and Handling of a Notoriously Volatile Thioketone

Abstract

Propane-2-thione, systematically named under IUPAC nomenclature as propane-2-thione , is the simplest aliphatic thioketone and the sulfur analogue of acetone (B3395972).[1][2] This organosulfur compound, with the chemical formula (CH₃)₂CS, is a volatile, orange to brown liquid that is notoriously recognized for its extreme instability and intensely foul odor.[3][4] Stable only at temperatures below -20 °C, it readily undergoes polymerization and trimerization at ambient temperatures.[3][5] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and handling of propane-2-thione, with a focus on experimental protocols and data relevant to researchers in chemistry and drug development. While its extreme characteristics have limited its direct application, the unique reactivity of the thioketone functional group warrants a thorough understanding for its potential utility in synthetic chemistry.

Chemical and Physical Properties

Propane-2-thione's properties are markedly different from its oxygen counterpart, acetone, primarily due to the differences in electronegativity and atomic size between sulfur and oxygen. The carbon-sulfur double bond in the thiocarbonyl group is less polarized and weaker than the carbon-oxygen double bond in a carbonyl group.[2] This inherent instability is a defining feature of propane-2-thione.[3][5]

The monomeric form is only stable at low temperatures.[3] Above -20°C, it rapidly converts to a cyclic trimer, 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane (B1294623) (trithis compound), and a linear polymer.[2][3] The trimer is a more stable, white or colorless compound with a melting point of 24 °C, though it also possesses a disagreeable odor.[3]

Table 1: Physicochemical Properties of Propane-2-thione and its Trimer

| Property | Propane-2-thione (Monomer) | Trithis compound (Trimer) |

| IUPAC Name | propane-2-thione | 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane |

| Synonyms | This compound, Dimethyl thioketone | Trithis compound |

| CAS Number | 4756-05-2 | 828-26-2 |

| Molecular Formula | C₃H₆S | C₉H₁₈S₃ |

| Molar Mass | 74.14 g/mol [3] | 222.42 g/mol [1] |

| Appearance | Orange to brown liquid[3] | White or colorless solid[3] |

| Melting Point | -55 °C[2] | 24 °C[3] |

| Boiling Point | 70 °C (extrapolated)[2] | 107 °C at 10 mmHg[1] |

| Stability | Unstable above -20 °C[3] | Stable at room temperature |

Spectroscopic Data

The spectroscopic signature of propane-2-thione is key to its characterization, distinguishing it from its trimer and polymer.

Table 2: Spectroscopic Data for Propane-2-thione

| Spectroscopic Method | Observed Peaks and Assignments |

| ¹H NMR | A single peak is observed at δ = 1.9 ppm, corresponding to the six equivalent protons of the two methyl groups.[3] |

| Infrared (IR) | The C-S bond vibrations are observed at approximately 1085 cm⁻¹ and 643 cm⁻¹. The geminal methyl groups show absorptions around 2950, 2900, 1440, 1150, 1360, and 1375 cm⁻¹.[3] |

Synthesis and Experimental Protocols

The synthesis of pure monomeric propane-2-thione is challenging due to its instability. The most common and established method involves the thermal decomposition (cracking) of its stable cyclic trimer, trithis compound.[2][3]

Synthesis of Trithis compound

Trithis compound serves as the essential precursor for generating monomeric propane-2-thione. It is synthesized by the reaction of acetone with hydrogen sulfide (B99878) in the presence of a Lewis acid catalyst.[3][6]

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a cooling bath, a mixture of acetone and a Lewis acid catalyst (e.g., zinc chloride, ZnCl₂) is prepared.[6][7]

-

Reaction Conditions: The flask is cooled to a temperature between 0 °C and 25 °C.[1][6]

-

Introduction of Hydrogen Sulfide: Hydrogen sulfide (H₂S) gas is bubbled through the stirred acetone solution.[6][8] The reaction is typically carried out for 5 to 15 hours.[9]

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like benzene.[9] The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield crude trithis compound. The product can be further purified by distillation or recrystallization.[8] During this synthesis, a significant byproduct, 2,2-propanedithiol, is often formed, which also has a potent odor.[1][8]

References

- 1. Trithis compound - Wikipedia [en.wikipedia.org]

- 2. This compound (4756-05-2) for sale [vulcanchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. assignmentpoint.com [assignmentpoint.com]

- 5. acs.org [acs.org]

- 6. This compound | 4756-05-2 | Benchchem [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Sciencemadness Discussion Board - Synthesis of this compound? - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. CN1413993A - Synthetic method of trithioaceton and its homologous compound - Google Patents [patents.google.com]

Unraveling the Electronic Landscape of Thioacetone: A Technical Deep Dive

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide offering an in-depth analysis of the theoretical studies on the electronic structure of thioacetone, a molecule of significant interest in organosulfur chemistry, has been compiled for researchers, scientists, and professionals in drug development. This whitepaper synthesizes key findings from foundational spectroscopic work and advanced computational studies, presenting a detailed picture of the molecule's electronic properties.

This compound ((CH₃)₂CS), the sulfur analogue of acetone, is a highly reactive and notoriously malodorous compound. Its instability and transient nature make experimental characterization challenging, highlighting the critical role of theoretical and computational chemistry in understanding its fundamental properties. This guide provides a structured overview of the calculated molecular geometry, electronic states, and spectroscopic parameters of this compound, benchmarked against available experimental data.

Molecular Geometry: A Comparative Analysis

The geometric structure of this compound has been a subject of both experimental and theoretical investigations. The key structural parameters, particularly the C=S bond length and the C-C-S bond angle, are crucial for understanding its reactivity and spectroscopic behavior. A comparison of experimental values with those obtained from various computational methods is presented below.

| Parameter | Experimental Value | Calculated Value (Method) | Reference |

| C=S Bond Length (Å) | 1.6 - 1.63 | 1.636 (Unknown method) | [1] |

| 1.650 (Unknown method) | [1] | ||

| 1.617 (Unknown method) | [1] | ||

| C-C-S Bond Angle (°) | - | 120 - 125 | [2] |

Electronic States and Ionization Potentials

The electronic structure of this compound is characterized by the presence of a thiocarbonyl group, which gives rise to distinct molecular orbitals and electronic transitions. Photoelectron spectroscopy has been instrumental in determining the ionization energies corresponding to the removal of electrons from various molecular orbitals.

A seminal study by Kroto, Landsberg, Suffolk, and Vodden in 1974 provided the first detailed analysis of the photoelectron spectrum of this compound. These experimental findings serve as a crucial benchmark for theoretical calculations.

| Property | Experimental Value (eV) | Reference |

| First Ionization Energy | 8.60 ± 0.05 | [3] |

This first ionization potential is attributed to the removal of an electron from the non-bonding (n) orbital localized on the sulfur atom.

Theoretical Prediction of the Electronic Spectrum

The electronic absorption spectrum of this compound is of significant interest for understanding its photochemistry. Due to its instability, theoretical calculations have been paramount in predicting and interpreting its electronic transitions. A key theoretical investigation by Bruna, Buenker, and Peyerimhoff employed the Multi-Reference Configuration Interaction (MRD-CI) method to study the electronic spectrum of this compound. This high-level ab initio method is well-suited for describing the electronic states of molecules with significant electron correlation effects.

While the specific quantitative results from this study are not detailed here, the MRD-CI approach provides a robust theoretical framework for calculating vertical excitation energies, oscillator strengths, and the character of the excited states (e.g., n→π, π→π transitions).

Computational Methodologies

The theoretical studies of this compound's electronic structure have employed a range of computational methods, from semi-empirical to high-level ab initio techniques.

Ab Initio Methods

-

Hartree-Fock (HF): This is a fundamental ab initio method that provides a starting point for more sophisticated calculations.

-

Configuration Interaction (CI): Methods like CI, and particularly multi-reference CI (MRCI), are used to account for electron correlation, which is crucial for accurately describing excited states and bond-breaking processes. The MRD-CI method is a specific and powerful variant of MRCI.

Density Functional Theory (DFT)

DFT has become a widely used tool for studying the electronic structure of molecules due to its balance of accuracy and computational cost. Various exchange-correlation functionals can be employed, and their performance can be benchmarked against experimental data or high-level ab initio results. For organosulfur compounds, functionals that are well-parameterized for main group elements are often preferred.

Experimental Protocols

The experimental data cited in this guide were obtained using established spectroscopic techniques.

-

Microwave Spectroscopy: This technique provides precise information about the rotational constants of a molecule in the gas phase, from which accurate molecular geometries can be derived.

-

Photoelectron Spectroscopy (PES): PES is used to measure the ionization potentials of a molecule by irradiating it with high-energy photons and measuring the kinetic energy of the ejected electrons. This provides direct insight into the energies of the molecular orbitals.

Logical Workflow for Theoretical Electronic Structure Analysis

The process of theoretically investigating the electronic structure of a molecule like this compound typically follows a structured workflow.

Caption: A typical workflow for the theoretical analysis of a molecule's electronic structure.

This technical guide provides a foundational understanding of the theoretical studies that have illuminated the electronic structure of this compound. The synergy between experimental spectroscopy and high-level computational chemistry has been essential in characterizing this transient and highly reactive molecule. Future work in this area may involve the application of newer computational methods and the investigation of the electronic structure of this compound's various oligomers and reaction intermediates.

References

Discovery of Thioacetone by Baumann and Fromm in 1889

An In-depth Technical Guide on the Core Aspects of the

This guide provides a detailed account of the seminal 1889 discovery of thioacetone by Eugen Baumann and Emil Fromm. The synthesis, undertaken during their work with thioketones, inadvertently led to the isolation of a compound now infamous for its extraordinarily potent and unpleasant odor. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at the historical synthesis, the properties of the compounds involved, and a modern interpretation of the experimental procedures.

Introduction

In 1889, German chemists Eugen Baumann and E. Fromm, working at the University of Freiburg, were investigating the reaction of ketones with hydrogen sulfide (B99878). Their primary objective was the synthesis of trithis compound, the cyclic trimer of this compound.[1] During these experiments, they isolated a small quantity of monomeric this compound, an unstable and intensely foul-smelling substance.[1] The accidental release of this compound's vapor is reported to have caused significant distress in the surrounding area of Freiburg, with accounts of fainting and vomiting among the populace.[1]

This compound, (CH₃)₂CS, is the simplest thioketone and is notable for its extreme instability at room temperature, readily polymerizing or trimerizing to form the more stable trithis compound.[1] This document will delve into the available details of their groundbreaking, albeit notorious, experiment.

Quantitative Data

Table 1: Physical Properties of this compound and Trithis compound

| Property | This compound | Trithis compound |

| Chemical Formula | C₃H₆S | C₉H₁₈S₃ |

| Molar Mass | 74.14 g/mol | 222.42 g/mol |

| Appearance | Unstable orange or brown liquid | White or colorless solid/liquid |

| Melting Point | -55°C | 24°C |

| Boiling Point | 70°C | 107°C at 10 mmHg |

| Stability | Unstable above -20°C | Stable at room temperature |

Table 2: Product Yields in a Similar Synthesis

| Product | Yield |

| Trithis compound | 60-70% |

| 2,2-Propanedithiol | 30-40% |

Note: These yields are from later syntheses conducted under conditions similar to those described by Baumann and Fromm, involving an acidified catalyst.[3]

Experimental Protocols

The exact experimental protocol from Baumann and Fromm's 1889 paper is not fully detailed in readily available sources. However, based on descriptions from historical accounts and chemical literature, a probable methodology can be reconstructed. Their primary synthesis was that of trithis compound, from which this compound was obtained as a byproduct.

Synthesis of Trithis compound

The synthesis of trithis compound by Baumann and Fromm involved the reaction of acetone (B3395972) with hydrogen sulfide in the presence of an acid catalyst.

Objective: To synthesize trithis compound.

Reactants:

-

Acetone ((CH₃)₂CO)

-

Hydrogen Sulfide (H₂S)

-

Acid Catalyst (e.g., concentrated Hydrochloric Acid (HCl) or Zinc Chloride (ZnCl₂))

Probable Procedure:

-

Reaction Setup: A reaction vessel containing acetone, cooled in an ice bath, was charged with an acid catalyst.

-

Introduction of Hydrogen Sulfide: A stream of hydrogen sulfide gas was bubbled through the cooled, acidified acetone solution. This process was likely continued for several hours until the reaction was deemed complete.

-

Formation of Product: The reaction mixture would have turned into an oily layer, primarily composed of trithis compound and the side-product 2,2-propanedithiol.

-

Workup: The oily product was separated from the aqueous layer.

Isolation of this compound

The notoriously odorous this compound was likely generated and released during the purification of the crude trithis compound product.

Objective: To purify the synthesized trithis compound, which inadvertently led to the isolation of this compound.

Procedure:

-

Distillation: The crude oily product from the initial synthesis was subjected to steam distillation in an attempt to purify the trithis compound.

-

Thermal Decomposition (Cracking): During heating, a small amount of the trithis compound and/or other intermediates likely decomposed (cracked) back into the monomeric this compound.

-

Release of this compound: The volatile this compound would have then co-distilled, leading to the release of its potent vapor, which was the source of the widespread odor in Freiburg. Modern methods to obtain this compound involve the controlled pyrolysis of trithis compound at high temperatures (500-650°C) under reduced pressure.[3]

Visualizations

Synthesis and Interconversion of this compound and Trithis compound

The following diagram illustrates the synthetic pathway from acetone to trithis compound and the equilibrium relationship between trithis compound and the monomeric this compound.

Caption: Synthesis of trithis compound and its thermal cracking to this compound.

Experimental Workflow of Baumann and Fromm's 1889 Experiment

This diagram outlines the logical flow of the experimental steps undertaken by Baumann and Fromm, leading to the accidental discovery of this compound.

Caption: Logical workflow of the 1889 this compound discovery.

References

An In-depth Technical Guide to the Spectroscopic Data of Monomeric Thioacetone

Introduction: Thioacetone ((CH₃)₂CS) is the simplest thioketone and an organosulfur compound of significant interest due to its unique electronic structure and high reactivity.[1][2] As the sulfur analogue of acetone (B3395972), it provides a fundamental model for studying the properties of the thiocarbonyl group. However, its characterization is complicated by its inherent instability; above -20 °C, it rapidly polymerizes or trimerizes into 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane (B1294623) (trithis compound).[1][3] This guide provides a comprehensive overview of the spectroscopic data for the transient monomeric this compound, intended for researchers, scientists, and professionals in drug development. It details the experimental protocols for its generation and summarizes its key spectroscopic features.

Experimental Protocols

The study of monomeric this compound requires its in-situ generation, typically from its stable cyclic trimer. The following protocols outline the synthesis of the trimer precursor and the subsequent generation of the monomer for analysis.

Protocol 1: Synthesis of Trithis compound (Precursor)

This procedure involves the acid-catalyzed reaction of acetone with hydrogen sulfide (B99878).[1][2][4]

Materials:

-

Acetone

-

Hydrogen sulfide (H₂S) gas

-

Lewis acid catalyst (e.g., zinc chloride, ZnCl₂)[4]

-

Hydrochloric acid (HCl)

-

Reaction vessel equipped with a gas inlet, stirrer, and cooling bath

Methodology:

-

A solution of acetone is prepared and cooled in a bath, typically between 0°C and 30°C.[4]

-

A Lewis acid catalyst, such as zinc chloride, is added to the acetone.[4]

-

Hydrogen sulfide gas is bubbled through the stirred solution. The reaction is carried out under controlled pH conditions, often with a final pH between 4 and 7.[4]

-

The reaction is allowed to proceed for 5 to 15 hours, during which the trithis compound product precipitates.[4]

-

The crude trithis compound is filtered, washed, and purified, typically by recrystallization or distillation.

Protocol 2: Generation of Monomeric this compound

Monomeric this compound is generated by the thermal decomposition (pyrolysis) of the trithis compound precursor.[2][4]

Materials:

-

Purified trithis compound

-

Pyrolysis apparatus (e.g., a quartz tube furnace)

-

High-vacuum system

-

Cryogenic trap (e.g., a cold finger cooled with liquid nitrogen or a dry ice/acetone bath to -78 °C)[4]

Methodology:

-

The pyrolysis tube is heated to a temperature range of 500°C to 650°C.[2][4]

-

The system is evacuated to a reduced pressure, typically between 5 and 20 mm Hg.[4]

-

A sample of trithis compound is slowly sublimated into the hot zone of the furnace.

-

The trimer cracks, yielding the monomeric this compound vapor.

-

The highly reactive monomer is immediately passed into a cryogenic trap where it condenses as an orange or brown substance and is isolated at low temperatures for immediate spectroscopic analysis.[1][4]

Spectroscopic Data Summary

The inherent instability of this compound necessitates specialized techniques for its analysis, often involving cryogenic trapping or matrix isolation.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides key structural information. Due to the molecule's symmetry, the proton NMR spectrum is simple, while the carbon spectrum reveals the distinct nature of the thiocarbonyl group.[4]

| Technique | Nucleus | Assignment | Chemical Shift (δ) / ppm | Reference Compound (Acetone, (CH₃)₂CO) |

| ¹H NMR | ¹H | Methyl Protons (-CH₃) | ~ 1.9[1][2][4] | ~ 2.17 |

| ¹³C NMR | ¹³C | Thiocarbonyl Carbon (C=S) | ~ 252.7[4] | ~ 206.7 (C=O)[4] |

| ¹³C NMR | ¹³C | Methyl Carbons (-CH₃) | Not specified in results | ~ 30.6 |

Table 1: NMR Spectroscopic Data for Monomeric this compound.

The most notable feature is the significant downfield shift of the thiocarbonyl carbon in the ¹³C NMR spectrum compared to the carbonyl carbon of acetone, indicating it is highly deshielded.[4]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the characteristic vibrational modes of the molecule. The C=S bond vibration is a key diagnostic peak, appearing at a lower wavenumber than the C=O stretch of acetone.[4]

| Vibrational Mode | Assignment | **Frequency (cm⁻¹) ** | Reference Compound (Acetone, (CH₃)₂CO) |

| C=S Stretch | Thiocarbonyl | (Range: 1050-1425 for thioketones)[4] | ~ 1715 (C=O Stretch)[4] |

| C-S Bond | C-S | ~ 1085 and 643[1][4] | N/A |

| C-H Stretches | Geminal Methyls | 2950, 2900[1][4] | 3000, 2920 |

| C-H Bends | Geminal Methyls | 1440, 1375, 1360, 1150[1][4] | 1430, 1365 |

Table 2: Key Infrared Absorption Frequencies for Monomeric this compound.

To obtain high-resolution spectra of the unstable monomer, matrix isolation IR spectroscopy is often employed.[4] This involves trapping this compound in an inert solid matrix (like argon) at very low temperatures (10-20 K), which inhibits polymerization and allows for detailed analysis.[4]

UV-Visible and Related Electronic Spectroscopy

Data on the standard UV-Visible absorption spectrum of monomeric this compound is sparse. However, laser-induced phosphorescence (LIP) excitation spectroscopy has been used to probe its electronic transitions, specifically the transition to the triplet state (T₁).[4]

| Technique | Transition | Description | **Excitation Region (cm⁻¹) ** |

| LIP Excitation | T₁ ← S₀ (ã³A″ ← X̃¹A₁) | n → π* electron promotion | 16,800 – 18,500[4] |

Table 3: Electronic Transition Data for Monomeric this compound.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the transient species and can be coupled with techniques like time-resolved photolysis to study its decomposition pathways.[4]

| Property | Value |

| Chemical Formula | C₃H₆S[1] |

| Molar Mass | 74.14 g/mol [3] |

Table 4: Mass Spectrometry Data for Monomeric this compound.

Conclusion

The spectroscopic characterization of monomeric this compound reveals distinct features that differentiate it from its oxygen analogue, acetone. The significant deshielding of the thiocarbonyl carbon in ¹³C NMR and the lower frequency of the C=S stretching vibration in IR spectroscopy are key identifiers. Due to its extreme reactivity and instability, obtaining this data requires specialized protocols involving high-temperature pyrolysis and cryogenic trapping. The compiled data serves as a crucial reference for researchers investigating thiocarbonyl chemistry and for professionals exploring the synthesis of novel organosulfur compounds.

References

The Notorious Odor of Thioacetone: A Technical Guide to its Chemical Basis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioacetone ((CH₃)₂CS) is an organosulfur compound renowned for its overwhelmingly foul and potent odor, detectable at minute concentrations. This technical guide provides an in-depth exploration of the chemical and biological underpinnings of this compound's notorious smell. It details the synthesis of this compound and its more stable trimer, trithis compound, outlines its physicochemical properties, and discusses the chemical factors contributing to its extreme malodor. Furthermore, this guide delves into the interaction of sulfur compounds with olfactory receptors and the subsequent signaling pathways, offering insights into the biological perception of this unique molecule. Detailed experimental protocols for synthesis and analysis are provided, alongside quantitative data and visual diagrams to facilitate a comprehensive understanding for researchers in chemistry and drug development.

Introduction

This compound, the sulfur analogue of acetone (B3395972), holds a unique place in chemistry primarily due to its exceptionally offensive odor.[1][2] First synthesized in 1889, its accidental release has been historically documented to cause widespread nausea and fainting, highlighting its extreme potency as a malodorant.[3] Understanding the chemical basis for this powerful odor is not only a matter of scientific curiosity but also has implications for the study of olfaction, the development of odor neutralizers, and safety protocols in laboratories working with organosulfur compounds.

The replacement of the oxygen atom in acetone with a larger, less electronegative sulfur atom dramatically alters the molecule's electronic structure, reactivity, and, consequently, its interaction with biological systems.[4] This guide will systematically dissect the properties of this compound, from its synthesis and inherent instability to the very molecules that assail the olfactory system and the cellular mechanisms that translate this chemical interaction into the perception of a profoundly unpleasant smell.

Physicochemical Properties

The distinct properties of this compound and its stable trimer, trithis compound, are fundamental to understanding their behavior and notorious odor. A summary of their key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound and Trithis compound

| Property | This compound | Trithis compound |

| Chemical Formula | C₃H₆S | C₉H₁₈S₃ |

| Molecular Weight | 74.14 g/mol [1] | 222.42 g/mol [5] |

| Appearance | Orange to brown liquid[1] | White or colorless solid/liquid[1] |

| Melting Point | -55 °C[1] | 21.8 - 24 °C[1][5] |

| Boiling Point | 70 °C (decomposes)[1] | 105-107 °C @ 10 mmHg[5] |

| Stability | Unstable above -20 °C; readily polymerizes[1] | Stable[6] |

| Odor | Extremely unpleasant, intensely sulfurous[1] | Unpleasant, sulfurous[5] |

The Chemical Basis of this compound's Odor

The extreme odor of this compound is attributed to the presence of the thioketone (C=S) functional group and its decomposition products. Unlike its oxygen counterpart, acetone, this compound is highly unstable and readily polymerizes or decomposes, especially in the presence of light or free radicals, to form a mixture of compounds, including its cyclic trimer, trithis compound, and various other volatile sulfur compounds (VSCs).[1] It is this complex mixture of highly odorous molecules that contributes to the overwhelming and persistent nature of the smell.

The human olfactory system is exceptionally sensitive to VSCs, a trait likely evolved to detect decaying organic matter.[7] While a precise, standardized odor threshold for this compound is not well-documented due to its instability, it is widely considered to be one of the most potent malodorants known. For comparison, the odor thresholds of other common thiols are presented in Table 2.

Table 2: Odor Thresholds of Selected Volatile Sulfur Compounds

| Compound | Odor Threshold (ppb) | Odor Description |

| Hydrogen Sulfide (B99878) | 0.0005 - 10 | Rotten eggs |

| Methanethiol | 0.0002 - 2 | Rotten cabbage |

| Ethanethiol | 0.0001 - 1 | Leeks, onions |

| This compound (qualitative) | Extremely low | Intensely foul, sulfurous |

Note: The odor threshold for this compound is anecdotally reported to be detectable at extreme dilutions, causing physiological reactions at significant distances.[1]

Synthesis of this compound and Trithis compound

Due to its instability, this compound is typically prepared immediately before use by the thermal decomposition (cracking) of its stable trimer, trithis compound. The synthesis of trithis compound is the first critical step.

Experimental Protocol: Synthesis of Trithis compound

This protocol is based on the reaction of acetone with hydrogen sulfide in the presence of a Lewis acid catalyst.[8][9]

Materials:

-

Acetone

-

Hydrogen sulfide (gas)

-

Lewis acid catalyst (e.g., zinc chloride, ZnCl₂)

-

Hydrochloric acid (HCl)

-

Benzene (B151609) (for extraction)

-

Anhydrous sodium sulfate

-

Reaction vessel equipped with a gas inlet, stirrer, and cooling bath

-

Distillation apparatus

Procedure:

-

In a reaction vessel cooled to 0-10 °C, prepare a solution of acetone and the Lewis acid catalyst (e.g., ZnCl₂).

-

Slowly bubble hydrogen sulfide gas through the stirred solution. The reaction is typically carried out over 5-15 hours.[9]

-

Maintain the reaction temperature between 0 °C and 30 °C.[9]

-

Monitor the reaction progress. The final pH of the reaction mixture should be between 4 and 7.[9]

-

After the reaction is complete, add water to dissolve the zinc chloride.

-

Extract the aqueous mixture with benzene. The trithis compound will move into the organic layer.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Remove the benzene by distillation to yield crude trithis compound. Further purification can be achieved by vacuum distillation.

Experimental Protocol: Synthesis of this compound by Pyrolysis of Trithis compound

This protocol describes the thermal cracking of trithis compound to produce monomeric this compound.[1][6]

Materials:

-

Trithis compound

-

Pyrolysis apparatus (e.g., a quartz tube packed with quartz rings)

-

High-temperature furnace

-

Vacuum pump

-

Cold trap (e.g., cooled with liquid nitrogen or dry ice/acetone)

Procedure:

-

Set up the pyrolysis apparatus with the quartz tube placed inside the furnace.

-

Place the trithis compound in a vessel connected to the inlet of the pyrolysis tube.

-

Connect the outlet of the pyrolysis tube to a cold trap cooled to -78 °C or lower to collect the this compound.

-

Evacuate the system to a pressure of 5-20 mm Hg.[6]

-

Heat the furnace to a temperature between 500-650 °C.[6]

-

Slowly introduce the trithis compound into the hot pyrolysis tube. The trimer will crack into monomeric this compound.

-

The volatile this compound will be carried under vacuum to the cold trap and condense as an orange-brown liquid.

-

Due to its instability, the collected this compound should be used immediately or stored at temperatures below -20 °C.[1]

Analysis of this compound and its Decomposition Products

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile sulfur compounds and can be employed to study this compound and its decomposition products.

Experimental Protocol: GC-MS Analysis

This protocol provides a general framework for the analysis of volatile sulfur compounds.[7][10]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Thermal desorption unit (optional, for trace analysis)

-

Capillary column suitable for volatile sulfur compounds (e.g., DB-1, RTX-1)

Sample Preparation:

-

For direct injection, dilute the sample in a suitable solvent (e.g., dichloromethane).

-

For headspace analysis, place the sample in a sealed vial and heat to volatilize the analytes.

-

For air samples, use sorbent tubes followed by thermal desorption.

GC-MS Conditions:

-

Injector Temperature: 200-250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: Start at a low temperature (e.g., 35-40 °C) and ramp up to a final temperature of 250-300 °C. A typical program might be: hold at 35 °C for 5-10 minutes, then ramp at 5-10 °C/min to 250 °C and hold for 5-10 minutes.[10]

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 30-300.

Data Analysis:

-

Identify compounds by comparing their mass spectra with a library (e.g., NIST) and by their retention times.

-

Quantification can be achieved using internal or external standards.

Olfactory Reception and Signaling Pathway

The perception of odor begins with the interaction of odorant molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium.[11] ORs are G-protein coupled receptors (GPCRs). The binding of an odorant, such as a volatile sulfur compound, to an OR initiates a signal transduction cascade.

While the specific receptor(s) for this compound have not been definitively identified, the general pathway for odorant signaling is well-established.[12]

The Olfactory Signaling Cascade:

-

Binding: A volatile sulfur compound binds to a specific olfactory receptor.

-

G-protein Activation: This binding causes a conformational change in the OR, activating an associated G-protein (Gαolf).

-

Adenylyl Cyclase Activation: The activated Gαolf stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization: The influx of Na⁺ and Ca²⁺ ions through the CNG channels depolarizes the OSN.

-

Signal Amplification: The increase in intracellular Ca²⁺ opens Ca²⁺-activated Cl⁻ channels, leading to an efflux of Cl⁻ and further depolarization.

-

Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, where the signal is processed, leading to the perception of smell.[12]

Visualizations

Chemical Structures

Caption: Chemical structures of this compound and its cyclic trimer, trithis compound.

Synthesis Pathway

Caption: Synthesis pathway of this compound from acetone.

Olfactory Signaling Pathway

Caption: Generalized olfactory signal transduction pathway for volatile sulfur compounds.

Conclusion

This compound's infamous odor is a direct consequence of its chemical structure and high reactivity. The presence of a carbon-sulfur double bond in a small, volatile molecule, coupled with its propensity to decompose into a cocktail of other potent organosulfur compounds, results in an overwhelming olfactory stimulus. The human sense of smell, highly attuned to sulfurous molecules, perceives these compounds at extremely low concentrations through a well-defined G-protein coupled receptor signaling pathway. The information and protocols provided in this guide offer a comprehensive resource for researchers and professionals seeking to understand and work with this and other challenging organosulfur compounds, emphasizing the importance of rigorous safety measures due to their profound physiological effects. Further research into the specific olfactory receptors that bind this compound could provide deeper insights into the structure-odor relationship and the nuances of olfactory perception.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. This compound (4756-05-2) for sale [vulcanchem.com]

- 4. Buy this compound | 4756-05-2 [smolecule.com]

- 5. Trithis compound | C9H18S3 | CID 13233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Trithis compound - Wikipedia [en.wikipedia.org]

- 7. Application of Direct Thermal Desorption–Gas Chromatography–Mass Spectrometry for Determination of Volatile and Semi-Volatile Organosulfur Compounds in Onions: A Novel Analytical Approach [mdpi.com]

- 8. This compound | 4756-05-2 | Benchchem [benchchem.com]

- 9. CN1413993A - Synthetic method of trithioaceton and its homologous compound - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Enigmatic Solubility of Thioacetone: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility profile of thioacetone in organic solvents, tailored for researchers, scientists, and professionals in drug development. This compound, the simplest thioketone, is a compound of significant academic interest due to the unique properties of the thiocarbonyl group. However, its extreme instability and propensity to polymerize above -20°C present substantial challenges for experimental investigation, including the determination of its solubility.[1][2] This document synthesizes the available qualitative solubility data, outlines detailed experimental protocols for its generation and handling, and provides visualizations of its key chemical pathways.

Core Understanding: Instability and Polymerization

This compound is a volatile, orange to brown liquid that is notoriously unstable at ambient temperatures.[2][3] Above −20 °C, it readily undergoes spontaneous polymerization to form a linear polymer and a cyclic trimer, trithis compound.[2][4] This inherent instability is the primary obstacle to obtaining extensive quantitative solubility data. Consequently, any study involving monomeric this compound must be conducted at very low temperatures.

Qualitative Solubility Profile

While precise quantitative data is scarce due to its reactive nature, qualitative descriptions of this compound's solubility in various organic solvents have been reported. Unlike its oxygen analog, acetone (B3395972), which is miscible with water, this compound is essentially insoluble in water.[3][5] Its solubility in organic solvents is influenced by the polarity of the solvent.

A summary of its qualitative solubility is presented below:

| Solvent Class | Example Solvent | Reported Solubility |

| Ethers | Diethyl Ether | Good |

| Chlorinated Solvents | Dichloromethane | Good |

| Ketones | Acetone | Good |

| Alcohols | Ethanol | Moderate |

| Non-Polar Hydrocarbons | Hexane | Limited |

This table is based on qualitative descriptions found in the literature.[5]

Experimental Protocols

Given the challenges in isolating and handling monomeric this compound, its study, including solubility determination, necessitates in situ generation and immediate use at cryogenic temperatures.

Synthesis of Trithis compound (Precursor)

The most common precursor for generating this compound is its cyclic trimer, trithis compound.

Materials:

-

Acetone

-

Hydrogen sulfide (B99878) (H₂S)

-

Lewis acid catalyst (e.g., zinc chloride, ZnCl₂)

-

Hydrochloric acid (HCl)

Procedure:

-

A solution of acetone is prepared, and a catalytic amount of zinc chloride is dissolved within it.

-

A single drop of hydrochloric acid is added to increase the acidity of the mixture.

-

Hydrogen sulfide gas is bubbled through the acetone solution. This reaction is highly exothermic and produces a strong odor, requiring a well-ventilated fume hood and appropriate gas scrubbing (e.g., with a bleach solution).

-

The reaction is typically carried out at temperatures between 0°C and 30°C for 5 to 15 hours.[4]

-

Trithis compound precipitates as a white or colorless solid and can be isolated by filtration.[2]

Generation of Monomeric this compound

Monomeric this compound is typically generated by the thermal cracking (pyrolysis) of trithis compound.

Materials:

-

Trithis compound

-

High-temperature tube furnace

-

Cryogenic trap (e.g., cooled with liquid nitrogen or a dry ice/acetone bath to -78°C)

-

Vacuum pump

Procedure:

-

The pyrolysis apparatus consists of a tube furnace capable of reaching 500–650 °C.[4]

-

Trithis compound is heated in the furnace under reduced pressure (typically 5 to 20 mm Hg).[4]

-

The trimer cracks, yielding gaseous monomeric this compound.

-

The gaseous this compound is immediately passed through a cryogenic trap, where it condenses as an orange or brown liquid.[4]

-

The collected this compound must be maintained at or below -78°C to prevent rapid polymerization.

Hypothetical Solubility Determination Workflow

A potential workflow for determining the solubility of this compound, adapted from standard methods and considering its instability, is proposed below.

References

The Potential Energy Surface of Thioacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioacetone ((CH₃)₂CS) is the simplest dialkyl thioketone and a sulfur analog of acetone (B3395972). Despite its simple structure, this compound is a molecule of significant interest due to its extreme reactivity and unique spectroscopic properties. It is notoriously known for its intensely foul odor and its high propensity to polymerize or trimerize at temperatures above -20°C.[1][2] Understanding the potential energy surface (PES) of this compound is crucial for elucidating its reaction dynamics, isomerization pathways, and photochemical behavior. This technical guide provides a comprehensive overview of the current knowledge on the PES of this compound, drawing from both experimental and computational studies.

Ground State Potential Energy Surface

The ground electronic state (S₀) of this compound has been characterized by various spectroscopic and computational methods. It possesses C₂ᵥ symmetry in its equilibrium geometry.[3]

Isomerization and Conformational Landscape

The PES of this compound is characterized by several minima corresponding to different isomers and conformers. The most stable isomer is this compound itself. Another important isomer is its valence tautomer, the thioenol form (CH₂=C(SH)CH₃), which has been experimentally separated from the thioketo form by gas chromatography at low temperatures.[4]

Computational studies have explored the relative energies of this compound and its isomer thiirane, a three-membered ring containing a sulfur atom. These calculations provide insight into the thermodynamic stability and the energy barriers for isomerization.

Table 1: Calculated Relative Energies of this compound and Thiirane

| Species | Relative Energy (kcal/mol) | Method | Reference |

| This compound | 0.0 | G4 level | [5] |

| Thiirane | -37.5 | G4 level | [5] |

| Transition State | 13.7 | G4 level | [5] |

Dissociation Channels

The C=S double bond in this compound is significantly weaker than the C=O bond in acetone, leading to a lower dissociation energy. This contributes to the molecule's overall instability.

Table 2: Key Energetic Properties of Ground State this compound

| Property | Value | Method | Reference |

| Ionization Energy | 8.600 ± 0.050 eV | Photoelectron Spectroscopy | [6] |

| C=S Bond Length | ~1.617 - 1.650 Å | Computational | [1] |

Excited State Potential Energy Surfaces

The excited electronic states of this compound govern its photochemical behavior. Like acetone, the lowest singlet (S₁) and triplet (T₁) excited states are of n→π* character. Laser-induced phosphorescence (LIP) studies have been instrumental in probing the T₁ state.

While detailed quantitative data for the excited state energies of this compound are sparse in the readily available literature, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are employed to study these states.[7] For comparison, the excited state dynamics of acetone involve rapid intersystem crossing from the S₁ to the T₁ state, followed by dissociation.[8] A similar mechanism is anticipated for this compound.

Experimental Methodologies

Synthesis of this compound

Due to its instability, this compound is typically prepared immediately before use. The most common method is the pyrolysis of its cyclic trimer, trithis compound (2,2,4,4,6,6-hexamethyl-1,3,5-trithiane).[1][2]

Protocol for this compound Synthesis via Pyrolysis:

-

Synthesis of Trithis compound: Trithis compound is synthesized by reacting acetone with hydrogen sulfide (B99878) in the presence of a Lewis acid catalyst (e.g., ZnCl₂). The reaction is typically carried out at temperatures between 0°C and 30°C for 5 to 15 hours.[1]

-

Pyrolysis: The purified trithis compound is subjected to flash vacuum pyrolysis (FVP) at temperatures ranging from 500 to 650°C under reduced pressure (5–20 mm Hg).[1]

-

Trapping: The monomeric this compound is then condensed and collected in a cryogenic trap at temperatures as low as -78°C.[1]

Spectroscopic Characterization

Matrix Isolation Infrared (IR) Spectroscopy:

This technique is used to study the vibrational modes of unstable species like this compound by trapping them in an inert gas matrix at low temperatures.

Protocol for Matrix Isolation IR Spectroscopy:

-

Sample Preparation: A gaseous mixture of this compound and an inert gas (e.g., argon) is prepared. The concentration of this compound is kept low to ensure isolation.

-